molecular formula C9H8ClNO4S B1405313 3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride CAS No. 1383579-87-0

3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

Cat. No. B1405313
CAS RN: 1383579-87-0
M. Wt: 261.68 g/mol
InChI Key: KWWOYMZGHAYEAJ-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride, also known as MBBS, is a synthetic compound used in scientific research. It belongs to the class of benzoxazine compounds, which have been found to exhibit a range of biological activities. MBBS has gained attention in recent years due to its potential applications in various fields of research.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group is reactive and can be used to introduce sulfonamide functionality into molecules, which is a common feature in many drugs . For instance, sulfonamides possess antibacterial properties and are found in several antibiotic drugs.

Material Science

In material science, the benzoxazine ring can be polymerized to form polybenzoxazines, a class of high-performance thermosetting polymers. These polymers exhibit excellent mechanical properties, flame resistance, and chemical resistance, making them suitable for aerospace and electronic applications .

Organic Synthesis

The compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions, including substitution reactions where the chlorine atom is replaced by another group, to create a wide range of organic compounds .

Enzyme Inhibition Studies

The benzoxazine derivatives are known to exhibit enzyme inhibition properties. They can be used to study the inhibition of enzymes like COX-1 and COX-2, which are important targets in the treatment of inflammation and pain .

Cancer Research

Benzoxazine derivatives have been reported to show antitumor activity. This compound, in particular, may be used to synthesize derivatives that can be evaluated for their efficacy against various cancer cell lines .

Chemical Sensors

Due to the electronic properties of the benzoxazine ring, this compound could be used in the development of chemical sensors. These sensors can detect specific substances or changes in environmental conditions based on the electronic changes in the benzoxazine ring structure .

Agricultural Chemistry

In agricultural chemistry, benzoxazine derivatives can be modified to create compounds that act as herbicides or pesticides. Their mode of action typically involves disrupting the life cycle of pests or inhibiting the growth of weeds .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a reagent or a precursor to reagents used in analytical procedures, such as chromatography or spectrometry, to detect or quantify other substances .

properties

IUPAC Name

3-methyl-2-oxo-4H-1,3-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-11-5-6-4-7(16(10,13)14)2-3-8(6)15-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOYMZGHAYEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168418
Record name 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonyl chloride

CAS RN

1383579-87-0
Record name 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383579-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-methyl-2-oxo-2H-1,3-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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